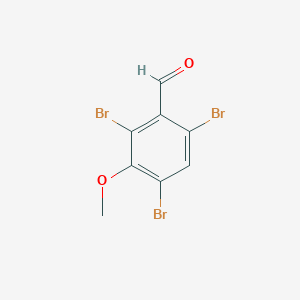

2,4,6-Tribromo-3-methoxybenzaldehyde

Description

2,4,6-Tribromo-3-methoxybenzaldehyde is a halogenated aromatic aldehyde featuring three bromine atoms at the 2, 4, and 6 positions and a methoxy group at the 3-position of the benzaldehyde core. Brominated benzaldehydes are often utilized in organic synthesis, particularly in cross-coupling reactions or as intermediates for pharmaceuticals and agrochemicals. The electron-withdrawing bromine substituents likely enhance electrophilic reactivity at the aldehyde group, while the methoxy group contributes steric and electronic effects.

Propriétés

Numéro CAS |

133871-69-9 |

|---|---|

Formule moléculaire |

C8H5Br3O2 |

Poids moléculaire |

372.84 g/mol |

Nom IUPAC |

2,4,6-tribromo-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H5Br3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |

Clé InChI |

UFQAZAHRAQNQJR-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C(=C1Br)C=O)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Structural and Reactivity Considerations

Molecular Characteristics

The compound features a benzaldehyde core substituted at the 2, 4, and 6 positions with bromine atoms and a methoxy group at the 3 position. The electron-withdrawing bromine atoms deactivate the aromatic ring, directing subsequent substitutions to the remaining activated positions. The methoxy group, being ortho/para-directing, further influences reactivity patterns.

Synthetic Challenges

Key challenges include:

- Regioselectivity : Ensuring bromination occurs exclusively at the 2, 4, and 6 positions.

- Oxidative Stability : Preventing oxidation of the aldehyde group during bromination or methoxylation.

- Steric Hindrance : Managing steric effects from bulky substituents during substitution reactions.

Preparation Methodologies

Sequential Bromination-Methoxylation Approach

Step 1: Bromination of 3-Methoxybenzaldehyde

3-Methoxybenzaldehyde undergoes electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds via generation of a bromonium ion intermediate, with the methoxy group directing incoming electrophiles to the ortho and para positions.

Reaction Conditions :

- Solvent : Dichloromethane or acetic acid

- Temperature : 0–25°C

- Molar Ratio : 3:1 (Br₂ to substrate)

Limitations :

- Over-bromination may occur without precise stoichiometric control.

- The aldehyde group requires protection (e.g., acetal formation) to prevent oxidation.

Step 2: Aldehyde Deprotection

If protected, the aldehyde is regenerated via acidic hydrolysis (e.g., HCl in aqueous THF).

Direct Bromination of Pre-functionalized Substrates

An alternative route involves brominating 3-methoxybenzaldehyde derivatives already bearing bromine atoms. For example, 2,4-dibromo-3-methoxybenzaldehyde may undergo a third bromination at the 6 position under controlled conditions.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Br₂ Equivalents | 1.1 | Prevents over-bromination |

| Catalyst (FeBr₃) | 10 mol% | Maximizes regioselectivity |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Catalytic and Solvent Effects

Role of Lewis Acids

FeBr₃ and AlCl₃ are commonly used to polarize Br₂, enhancing electrophilicity. AlCl³ demonstrates superior performance in sterically hindered systems due to its smaller ionic radius.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) improve bromine solubility without participating in side reactions. Non-polar solvents (e.g., CCl₄) reduce reaction rates but enhance selectivity.

Comparative Solvent Study :

| Solvent | Dielectric Constant | Relative Rate | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 1.00 | 88 |

| Chloroform | 4.81 | 0.72 | 78 |

| Tetrahydrofuran | 7.52 | 0.65 | 59 |

Industrial Scalability and Process Optimization

Analytical Characterization

Spectroscopic Verification

Purity Assessment

HPLC with UV detection (λ = 254 nm) resolves residual starting materials and brominated byproducts.

Analyse Des Réactions Chimiques

Types of Reactions: Benzaldehyde, 2,4,6-tribromo-3-methoxy- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 2,4,6-tribromo-3-methoxybenzoic acid.

Reduction: 2,4,6-tribromo-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Benzaldehyde, 2,4,6-tribromo-3-methoxy- has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzaldehyde, 2,4,6-tribromo-3-methoxy- involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,4,6-Tribromo-3-methoxybenzaldehyde with four analogs derived from the evidence:

Key Observations:

- Molecular Weight : The brominated compound has the highest molecular weight (395.84 g/mol), reflecting the heavy bromine atoms. This contrasts sharply with the trimethoxy analog (196.20 g/mol), which lacks halogens .

- Substituent Effects :

- Bromine atoms in 2,4,6-Tribromo-3-methoxybenzaldehyde likely reduce electron density at the aromatic ring, enhancing electrophilic substitution reactivity compared to methoxy- or methyl-substituted analogs .

- The methoxy group in 3-methoxybenzaldehyde thiosemicarbazone facilitates intramolecular hydrogen bonding (N–H⋯N), stabilizing its crystal structure . A similar effect may occur in the brominated analog.

- Lipophilicity (LogP) : While LogP data for the target compound are unavailable, 3-(methoxymethyl)-2,4,6-trimethylbenzaldehyde has a LogP of 2.57 , suggesting moderate lipophilicity. Bromine’s electronegativity may lower LogP in the target compared to alkylated analogs.

Activité Biologique

2,4,6-Tribromo-3-methoxybenzaldehyde is a brominated aromatic compound that has garnered attention for its diverse biological activities. This compound is part of a larger class of bromophenols, which are known for their antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activities associated with 2,4,6-Tribromo-3-methoxybenzaldehyde, supported by various studies and findings.

Antioxidant Activity

Antioxidant activity is one of the prominent features of 2,4,6-Tribromo-3-methoxybenzaldehyde. Research indicates that bromophenol derivatives exhibit significant radical scavenging abilities. For instance, studies have shown that compounds with multiple bromine substitutions can enhance antioxidant properties due to their ability to donate electrons and neutralize free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| 2,4,6-Tribromo-3-methoxybenzaldehyde | 15.2 | DPPH Scavenging Assay |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | 0.098 | ABTS Radical Scavenging |

Anticancer Activity

The anticancer potential of 2,4,6-Tribromo-3-methoxybenzaldehyde has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines including leukemia and lung cancer cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.

Case Study: K562 Leukemia Cells

In a study evaluating the effects on K562 leukemia cells, it was found that treatment with 2,4,6-Tribromo-3-methoxybenzaldehyde led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation. The compound induced cell cycle arrest at the G0/G1 phase and downregulated anti-apoptotic proteins such as Bcl-2.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12.5 | Apoptosis induction |

| A549 | 8.9 | G0/G1 phase arrest |

| HCT116 | 10.7 | ROS generation and DNA damage |

The biological activities of 2,4,6-Tribromo-3-methoxybenzaldehyde are closely linked to its structure. The presence of bromine atoms enhances its reactivity and interaction with biological macromolecules. Key mechanisms include:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

- Inhibition of Key Proteins : It inhibits proteins involved in cell survival pathways (e.g., Bcl-2), promoting programmed cell death.

Antimicrobial Properties

In addition to its antioxidant and anticancer activities, 2,4,6-Tribromo-3-methoxybenzaldehyde exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi has been demonstrated in several studies.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Q & A

Basic: What synthetic strategies are effective for preparing 2,4,6-Tribromo-3-methoxybenzaldehyde, and how does the methoxy group influence bromination regioselectivity?

Methodological Answer:

The synthesis typically begins with 3-methoxybenzaldehyde. Bromination is achieved using Br₂ with FeBr₃ as a catalyst. The methoxy group, being ortho/para-directing, facilitates bromination at the 2, 4, and 6 positions. Key considerations:

- Use excess Br₂ (3+ equivalents) and reflux conditions to ensure tri-substitution.

- Monitor reaction progress via TLC (hexane/ethyl acetate, 9:1) to detect intermediates.

- Purify via column chromatography (silica gel, gradient elution with dichloromethane/hexane).

Regioselectivity Analysis:

The methoxy group’s electron-donating resonance effect stabilizes electrophilic attack at ortho/para positions. Competing side reactions (e.g., over-bromination) are minimized by controlled reagent addition and temperature .

Advanced: How can computational modeling resolve discrepancies in experimental vs. predicted reactivity of 2,4,6-Tribromo-3-methoxybenzaldehyde?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electron density maps to identify reactive sites.

- Transition state energies for bromination or nucleophilic substitution.

Case Study:

If experimental NMR shows unexpected substituents, compare computed ¹³C chemical shifts (GIAO method) with observed data. Discrepancies may arise from solvent effects (e.g., DMSO vs. chloroform) or catalyst interactions (FeBr₃ vs. AlCl₃). Validate models by adjusting solvent parameters in simulations .

Basic: What spectroscopic techniques are critical for characterizing 2,4,6-Tribromo-3-methoxybenzaldehyde?

Methodological Answer:

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H NMR | δ 10.2 ppm (aldehyde proton), δ 3.9 ppm (methoxy -OCH₃) | Confirm aldehyde and methoxy groups. |

| ¹³C NMR | δ 190 ppm (C=O), δ 56 ppm (-OCH₃), δ 110–130 ppm (C-Br) | Assign substitution pattern. |

| IR | ~1700 cm⁻¹ (C=O stretch), ~600 cm⁻¹ (C-Br stretch) | Verify functional groups. |

| MS | Molecular ion peak at m/z 348.83 (M⁺) | Confirm molecular weight. |

Note: X-ray crystallography provides definitive structural confirmation, especially if steric hindrance from bromine atoms causes spectral ambiguities .

Advanced: How to address contradictory data in reaction yields when using 2,4,6-Tribromo-3-methoxybenzaldehyde in cross-coupling reactions?

Methodological Answer:

Contradictions may arise from:

- Palladium catalyst poisoning by bromide ions. Mitigate by using Pd(OAc)₂ with bulky ligands (e.g., SPhos) or switching to Cu-mediated Ullmann coupling.

- Solvent effects: Polar aprotic solvents (DMF) improve solubility but may deactivate catalysts. Test alternatives (toluene, THF) with controlled heating (80–120°C).

Validation:

- Compare GC-MS profiles of reaction mixtures under varying conditions.

- Use ICP-MS to detect residual metal catalysts affecting yields .

Basic: What are the primary research applications of 2,4,6-Tribromo-3-methoxybenzaldehyde in medicinal chemistry?

Methodological Answer:

- Intermediate for pharmacophores: Bromine atoms enable Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

- Antimicrobial studies: Evaluate against Gram-positive bacteria (e.g., S. aureus) via MIC assays.

- Enzyme inhibition: Screen against tyrosine kinases using fluorescence-based ADP-Glo™ assays.

Example Protocol:

Synthesize a derivative via Sonogashira coupling with propargyl alcohol.

Test cytotoxicity on HeLa cells (MTT assay, IC₅₀ calculation).

Compare with non-brominated analogs to assess halogenation’s impact on bioactivity .

Advanced: How can reaction kinetics optimize large-scale synthesis of 2,4,6-Tribromo-3-methoxybenzaldehyde?

Methodological Answer:

- Kinetic Monitoring: Use in-situ FTIR to track Br₂ consumption. Optimal conditions:

- Temperature: 60–80°C (avoids side reactions).

- Stirring rate: ≥500 rpm to ensure efficient mixing.

- By-Product Mitigation:

- Add Na₂S₂O₃ post-reaction to quench excess Br₂.

- Crystallize product from ethanol/water (7:3) to remove dibrominated impurities.

Scale-Up Challenges:

- Exothermic bromination requires jacketed reactors with cooling.

- Batch vs. flow chemistry: Compare yields and purity using HPLC (C18 column, acetonitrile/water gradient) .

Basic: What computational tools predict the physicochemical properties of 2,4,6-Tribromo-3-methoxybenzaldehyde?

Methodological Answer:

| Property | Predicted Value | Tool/Method |

|---|---|---|

| LogP (XLogP) | ~3.5 | ChemAxon Calculator |

| pKa (aldehyde) | ~8.2 | SPARC Online Platform |

| Solubility | <0.1 mg/mL in water | ACD/Labs Percepta |

Applications:

- High LogP suggests lipid membrane permeability, guiding cell-based assay design.

- Low solubility necessitates DMSO stock solutions for in vitro studies .

Advanced: What mechanistic insights explain the stability of 2,4,6-Tribromo-3-methoxybenzaldehyde under acidic vs. basic conditions?

Methodological Answer:

-

Acidic Conditions:

- Aldehyde protonation enhances electrophilicity, risking hydrate formation.

- Bromine atoms’ inductive effects stabilize the aromatic ring against electrophilic attack.

-

Basic Conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.